molecular formula C15H16O2 B1604951 1,3-Diphenoxypropane CAS No. 726-44-3

1,3-Diphenoxypropane

Cat. No. B1604951
CAS RN: 726-44-3
M. Wt: 228.29 g/mol
InChI Key: HZIVULLSUOJNPX-UHFFFAOYSA-N
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Description

1,3-Diphenoxypropane is a chemical compound with the molecular formula C15H16O2 and a molecular weight of 228.2863 . It is also known by the name Benzene, 1,1’- [1,3-propanediylbis (oxy)]bis- .


Molecular Structure Analysis

The molecular structure of 1,3-Diphenoxypropane consists of a central propane unit with phenyl groups attached through ether linkages at the 1 and 3 positions .


Chemical Reactions Analysis

1,3-Diphenoxypropane has been used in the construction of novel Cu-MOF (1) and Ni-MOF (2) through a solvothermal method . It has also been used in the formation of cellulose tetradentate chelating agent .


Physical And Chemical Properties Analysis

1,3-Diphenoxypropane has a boiling point of 612.2 K . Its density is roughly estimated to be 1.0657 and its refractive index is approximately 1.5542 .

Safety And Hazards

1,3-Diphenoxypropane is classified as a skin sensitizer and hazardous to the aquatic environment . It carries the GHS07 and GHS09 hazard statements .

properties

IUPAC Name

3-phenoxypropoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIVULLSUOJNPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20222924
Record name Benzene, 1,1'-(1,3-propanediylbis(oxy))bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20222924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diphenoxypropane

CAS RN

726-44-3
Record name 1,1′-[1,3-Propanediylbis(oxy)]bis[benzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=726-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,1'-(1,3-propanediylbis(oxy))bis-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000726443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC6801
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6801
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Record name Benzene, 1,1'-(1,3-propanediylbis(oxy))bis-
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Record name 1,3-DIPHENOXYPROPANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
LW Deady - 1964 - ir.canterbury.ac.nz
1,3-Diphenoxypropane has been prepared and its decomposition under various acid conditions has been studied. By refluxing with aluminium chloride in benzene, a good yield of …
Number of citations: 0 ir.canterbury.ac.nz
AP Phillips - Journal of the American Chemical Society, 1952 - ACS Publications
Experimental6· 6/>,/>'-Dinitro-l, 3-diphenoxypropane.—A mixture of po-tassium/>-nitrophenoxide (35.4 g., 0.20 mole), trimethylene bromide (20.2 g., 0.10 mole) and ethylene glycol (60 …
Number of citations: 1 pubs.acs.org
FH McMillan - Journal of the American Chemical Society, 1952 - ACS Publications
Experimental6· 6/>,/>'-Dinitro-l, 3-diphenoxypropane.—A mixture of po-tassium/>-nitrophenoxide (35.4 g., 0.20 mole), trimethylene bromide (20.2 g., 0.10 mole) and ethylene glycol (60 …
Number of citations: 6 pubs.acs.org
M Hajibeygi, M Shabanian - Designed Monomers and Polymers, 2013 - Taylor & Francis
A series new thermally stable and organosoluble polyamides (PAs) 5a–f and copolyamides 10a–f with good inherent viscosities were synthesized from the direct polycondensation …
Number of citations: 10 www.tandfonline.com
CS Gujja, SD Pawar - Journal of Inorganic and Organometallic Polymers …, 2023 - Springer
In this work, we have synthesized a vinyl functional group containing 4, 4′-bis (1, 3-diphenoxypropane) diacrylic acid organic linker, which was used in construction of novel Cu-MOF (1…
Number of citations: 0 link.springer.com
LW Deady, RD Topsom, J Vaughan - Journal of the Chemical Society …, 1963 - pubs.rsc.org
THE preparation of chromans has been reviewed by Maittel who regarded the action of stannic chloride on 3-aryloxypropyl halides as superior to other methods available to him. He …
Number of citations: 2 pubs.rsc.org
S Nakamura, T Sato, Y Nishimoto - Journal of thermal analysis and …, 2002 - akjournals.com
Eleven types of polyazomethine-ethers were prepared from 2,7-diaminophenanthrene as the amine and 4,4'-diformyl- α,ω -diphenoxyalkanes, 4,4'-diformyl-3,3'-methoxy- α,ω -…
Number of citations: 1 akjournals.com
OM Voskresenskaya, YM Gotlib, YA Yefremov… - Polymer science …, 1990 - Elsevier
The reaction of oligomerization ofphenylglycidyl ether on exposure to 2-dimethylaminomethylphenol at 120C has been studied. Mass spectroscopy, GPC and GLC, IR spectroscopy and …
Number of citations: 4 www.sciencedirect.com
VM Ostrovskaya, AV Ivanov… - Open Journal of …, 2019 - peertechzpublications.org
Pyridoxine (vitamin B6) plays an important role in the body’s metabolism. Reaction of azocoupling with diazoaryl compound underlies in a basis a known photometric method of its …
Number of citations: 0 www.peertechzpublications.org
CW Lee, YS Park - Bulletin of the Korean Chemical Society, 1994 - koreascience.kr
and 1051. 7. ibid, J. Polym. Sci. 1964, A2, 3405. ibid, J. Polym. Sci. 1965, A3, 3279. 9. 0.732 g 1, 3-diphenoxy-2-propanol, 0.684 g 1, 3-diphenoxypropane and 1343 g methyl succinic …
Number of citations: 1 koreascience.kr

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